An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol: Structure, Properties, and Potential Applications
Authored by a Senior Application Scientist
Introduction
The benzothiazole and pyrrolidine scaffolds are cornerstones in medicinal chemistry, each contributing unique and valuable properties to pharmacologically active molecules.[1][2][3] Benzothiazoles, a fused ring system of benzene and thiazole, are present in a wide array of compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[2][3]
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic route, and potential biological applications of a specific derivative, 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol . While direct experimental data for this exact molecule is not extensively available in the public domain, this guide will leverage data from closely related analogues and foundational chemical principles to provide a robust and scientifically grounded perspective for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational structure of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol combines the key features of a 2-aminobenzothiazole with a pyrrolidine substituent at the 2-position and a hydroxyl group at the 6-position of the benzothiazole ring.
Caption: Chemical structure of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol.
Predicted Physicochemical Properties
While experimental data for the target molecule is scarce, we can predict its properties based on its constituent parts and data from similar compounds. The presence of the hydroxyl group is expected to increase its polarity and potential for hydrogen bonding compared to the parent compound, 2-pyrrolidin-1-yl-1,3-benzothiazole.
| Property | Value (for 2-Pyrrolidin-1-yl-1,3-benzothiazole) | Predicted Value/Comment (for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol) | Reference |
| Molecular Formula | C11H12N2S | C11H12N2OS | [7] |
| Molecular Weight | 204.29 g/mol | 220.29 g/mol | [7] |
| CAS Number | 19983-29-0 | Not available | [7] |
| Appearance | Likely a solid at room temperature. | Expected to be a solid, potentially with a higher melting point due to hydrogen bonding from the -OH group. | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like CS2.[1] | The hydroxyl group may slightly increase water solubility but it is expected to remain more soluble in polar organic solvents like ethanol, methanol, and DMSO. | - |
Proposed Synthetic Pathway
The synthesis of 2-substituted benzothiazoles is well-established, with a common method being the condensation of 2-aminothiophenols with various electrophiles.[8] For the target molecule, a plausible route involves the reaction of 4-hydroxy-2-aminothiophenol with a suitable reagent to introduce the 2-pyrrolidinyl group.
A proposed two-step synthesis is outlined below:
Caption: Proposed synthetic pathway for 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol.
Rationale for Synthetic Design
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Step 1: Formation of the Benzothiazole-2-thiol Intermediate: The reaction of 4-hydroxy-2-aminothiophenol with carbon disulfide in the presence of a base like potassium hydroxide is a standard method for the synthesis of benzothiazole-2-thiols. The hydroxyl group at the 4-position of the starting material will result in the desired 6-hydroxy-1,3-benzothiazole-2-thiol intermediate.
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Step 2: Formation of the Pyrrolidine Ring: The subsequent reaction of the thiol intermediate with 1,4-dibromobutane in the presence of a base will lead to the formation of the pyrrolidine ring fused at the 2-position of the benzothiazole core. This is a common method for the synthesis of N-substituted pyrrolidines.
Predicted Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation of newly synthesized compounds. Based on the proposed structure, the following spectral characteristics are anticipated.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule.[9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O-H (hydroxyl) | 3200-3600 (broad) | Characteristic of the hydroxyl group, the broadness is due to hydrogen bonding. |
| Aromatic C-H | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H | 2850-2960 | Stretching vibrations of the C-H bonds in the pyrrolidine ring. |
| C=N (thiazole) | 1600-1650 | Characteristic stretching vibration of the imine bond within the thiazole ring. |
| C-N (aliphatic) | 1020-1250 | Stretching vibration of the C-N bond between the benzothiazole and pyrrolidine rings. |
| C-O (hydroxyl) | 1000-1260 | Stretching vibration of the C-O bond of the hydroxyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring, with their chemical shifts and splitting patterns influenced by the hydroxyl and pyrrolidinyl substituents. The protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the benzothiazole ring, with the carbon attached to the hydroxyl group being significantly shifted. The carbons of the pyrrolidine ring will appear in the aliphatic region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (220.29 g/mol ). The fragmentation pattern would likely involve the loss of the pyrrolidine ring or other characteristic fragments of the benzothiazole core.
Potential Biological and Pharmacological Activities
The benzothiazole nucleus is a well-known "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][5][6] The incorporation of a pyrrolidine moiety and a hydroxyl group can further modulate the pharmacological profile.
-
Anticancer Activity: Many substituted benzothiazoles have demonstrated potent anticancer activity.[4][5] The hydroxyl group may enhance this activity through interactions with biological targets.
-
Antimicrobial and Antifungal Activity: The thiazole ring, containing both sulfur and nitrogen, is known to contribute to antimicrobial properties.[4] Pyrrolidine-thiazole derivatives have also shown antibacterial activities.[2]
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Enzyme Inhibition: Pyrrolidine derivatives have been investigated as inhibitors of various enzymes, such as autotaxin.[10] Benzothiazole-propanamide derivatives with a pyrrolidine moiety have been identified as inhibitors of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), which are relevant targets for neurodegenerative diseases.[11]
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Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives have shown anti-inflammatory and analgesic properties.[1][6]
Hypothetical Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
To evaluate the potential anticancer properties of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
Step-by-Step Methodology
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Cell Culture: Maintain the chosen cancer cell line (e.g., MCF-7 for breast cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations. Add the diluted compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a novel chemical entity that holds significant promise for further investigation in the fields of medicinal chemistry and drug discovery. By combining the well-established pharmacological potential of the benzothiazole scaffold with the favorable properties of the pyrrolidine ring and a strategically placed hydroxyl group, this molecule presents an intriguing candidate for the development of new therapeutic agents. The proposed synthetic route is chemically sound and provides a clear path for its synthesis. The predicted spectroscopic and biological properties, grounded in the extensive literature on related compounds, strongly warrant its synthesis and subsequent evaluation in a variety of biological assays. This in-depth technical guide serves as a foundational resource for researchers embarking on the exploration of this and similar promising molecules.
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